
YK-11
概要
説明
YK11: は、合成ステロイド選択的アンドロゲン受容体モジュレーター(SARM)です。 アンドロゲン受容体を標的とし、筋肉の発達を調節するタンパク質であるミオスタチンを阻害することにより、筋肉量、筋力、体脂肪の減少を促進することが知られています .
作用機序
YK11は、筋肉や骨組織のアンドロゲン受容体に結合することで効果を発揮します。 アンドロゲン受容体の部分的アゴニストとして作用し、アナボリック活性を促進します。 さらに、YK11は、ミオスタチンのアンタゴニストであるフォリスタチンの発現を増加させることで、筋肉の成長を制限するタンパク質であるミオスタチンを阻害します . この二重作用により、筋肉の成長と筋力が強化されます .
類似化合物の比較
類似化合物:
MK-0773: 類似のアナボリック効果を持つ別の選択的アンドロゲン受容体モジュレーター。
TFM-4AS-1: ミオスタチン阻害作用を持つ化合物。
YK11の独自性: YK11は、選択的アンドロゲン受容体モジュレーターとミオスタチン阻害剤の両方としての二重作用によりユニークです。 この組み合わせにより、1つの経路のみを標的とする他の化合物と比較して、より顕著な筋肉の成長が可能になります .
生化学分析
Biochemical Properties
YK-11 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to androgen receptors in muscle tissue, initiating a cascade of biochemical events that lead to increased protein synthesis and muscle growth . This compound also upregulates the expression of follistatin, a protein that inhibits myostatin, thereby promoting muscle growth . Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for muscle differentiation and growth .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In muscle cells, this compound enhances protein synthesis and muscle hypertrophy by increasing follistatin levels and inhibiting myostatin . It also influences cell signaling pathways, such as the Akt pathway, which plays a critical role in cell growth and survival . Furthermore, this compound has been shown to affect gene expression by modulating the activity of androgen receptors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptors. This compound binds to these receptors with high affinity, similar to testosterone . Unlike traditional SARMs, this compound targets both anabolic and androgenic receptors, making it effective in promoting muscle growth while minimizing systemic side effects . This compound also activates the Akt signaling pathway, which is essential for muscle differentiation and growth . This activation leads to increased protein synthesis and muscle hypertrophy by upregulating follistatin and inhibiting myostatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained anabolic effects . Long-term studies have shown that this compound can maintain its muscle-building effects over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly increase muscle mass and strength without causing severe side effects . High doses of this compound may lead to toxic effects, including liver damage and hormonal imbalances . It is crucial to determine the optimal dosage that maximizes the anabolic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with androgen receptors and the Akt signaling pathway . By binding to androgen receptors, this compound modulates the expression of genes involved in muscle growth and differentiation . Additionally, this compound’s inhibition of myostatin and upregulation of follistatin further enhance its anabolic effects . These interactions influence metabolic flux and metabolite levels, promoting muscle hypertrophy and strength .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and binding proteins . Once inside the cell, this compound binds to androgen receptors in muscle tissue, initiating its anabolic effects . The distribution of this compound within the body is influenced by its affinity for androgen receptors, allowing it to selectively target muscle and bone tissues . This selective distribution minimizes systemic side effects and enhances its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of muscle cells . This compound binds to androgen receptors in the cytoplasm, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows this compound to directly influence the transcription of genes involved in muscle growth and differentiation . Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments .
準備方法
合成経路と反応条件: 合成は通常、メチル(2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-メトキシ-2',13-ジメチル-3-オキソスピロ[1,2,6,7,8,9,10,11,12,14,15,16-ドデカヒドロシクロペンタ[a]フェナントレン-17,5'-1,3-ジオキソラン]-4'-イリデン]アセテートなどの試薬を使用します .
工業生産方法: YK11の工業生産は、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、再結晶やクロマトグラフィーなどの複数の精製工程が含まれ、最終製品を分離します .
化学反応の分析
反応の種類: YK11は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換します。
還元: ケトンをヒドロキシル基に還元します。
置換: メトキシ基やエステル基などの官能基を導入します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: メタノールや無水酢酸などの試薬。
生成される主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾されたさまざまな中間体であり、最終的にYK11化合物となります .
科学研究への応用
化学: YK11は、選択的アンドロゲン受容体モジュレーターおよびミオスタチン阻害剤としてのユニークな特性を研究するために、化学研究で使用されています .
生物学: 生物学的研究では、YK11はミオスタチンを阻害することで筋肉細胞への影響や筋肉の成長を促進する可能性について調査されています .
医学: YK11は、敗血症やその他の慢性疾患などによって引き起こされる筋肉の消耗状態の治療薬として有望視されています .
産業: フィットネスやボディビルディング業界では、YK11は筋肉の成長と筋力を高めるサプリメントとして使用されています .
科学的研究の応用
Chemistry: YK11 is used in chemical research to study its unique properties as a selective androgen receptor modulator and myostatin inhibitor .
Biology: In biological research, YK11 is investigated for its effects on muscle cells and its potential to promote muscle growth by inhibiting myostatin .
Medicine: YK11 has been explored as a potential treatment for muscle wasting conditions, such as those caused by sepsis or other chronic illnesses .
Industry: In the fitness and bodybuilding industry, YK11 is used as a supplement to enhance muscle growth and strength .
類似化合物との比較
MK-0773: Another selective androgen receptor modulator with similar anabolic effects.
TFM-4AS-1: A compound with myostatin-inhibiting properties.
Uniqueness of YK11: YK11 is unique due to its dual action as both a selective androgen receptor modulator and a myostatin inhibitor. This combination allows for more significant muscle growth compared to other compounds that only target one pathway .
生物活性
YK-11, a selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects on muscle and bone health. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health and performance enhancement.
Overview of this compound
This compound is a synthetic compound that acts as an agonist of the androgen receptor (AR). It was initially developed for its potential to promote muscle growth while inhibiting myostatin, a protein that limits muscle development. The compound is structurally related to steroids but is designed to selectively target specific tissues, minimizing unwanted side effects associated with traditional anabolic steroids.
1. Androgen Receptor Activation:
this compound binds to androgen receptors in a manner similar to dihydrotestosterone (DHT), leading to activation of various signaling pathways. Notably, it has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for osteoblast proliferation and differentiation .
2. Myogenic Differentiation:
In vitro studies indicate that this compound promotes myogenic differentiation by upregulating key myogenic regulatory factors such as MyoD and Myf5 in C2C12 myoblasts, demonstrating greater anabolic activity than DHT . This suggests that this compound may enhance muscle mass and strength more effectively than traditional anabolic agents.
Osteogenic Activity
This compound has been shown to stimulate osteoblast proliferation and differentiation in MC3T3-E1 cells. Key findings include:
- Increased ALP Activity: this compound treatment resulted in elevated alkaline phosphatase (ALP) activity, a marker of osteoblastic maturation.
- Calcium Deposition: Enhanced calcium deposits were observed in treated cells, indicating improved bone mineralization .
Table 1: Effects of this compound on Osteoblast Activity
Parameter | Control | This compound Treatment (0.01 µM) | DHT Treatment (0.01 µM) |
---|---|---|---|
ALP Activity | Baseline | Increased | Increased |
Calcium Deposition | Low | High | High |
Osteocalcin Expression | Baseline | Increased | Increased |
Neurochemical Effects
Research indicates that this compound can significantly alter neurochemistry in the hippocampus. In a study involving rats:
- Impaired Memory Consolidation: Anabolic doses of this compound led to alterations in memory processes, potentially due to increased oxidative stress and inflammation markers such as IL-1β and IL-6 .
- Oxidative Stress: this compound administration resulted in mitochondrial dysfunction and increased markers of oxidative stress, raising concerns about its neurological safety for athletes .
Table 2: Neurochemical Changes Induced by this compound
Parameter | Control | This compound Treatment (0.35 g/kg) |
---|---|---|
IL-1β Levels | Baseline | Increased |
IL-6 Levels | Baseline | Increased |
IL-10 Levels | Baseline | Decreased |
Case Studies and Research Findings
Case Study: Muscle Wasting During Sepsis
A study highlighted the potential of this compound to mitigate muscle wasting during bacterial sepsis. The compound was found to reduce mortality rates associated with sepsis by promoting muscle retention and modulating inflammatory responses .
Research Findings:
In animal models, this compound demonstrated significant anabolic effects compared to DHT, particularly in enhancing muscle mass through follistatin modulation, which promotes glucose and amino acid uptake into skeletal muscles .
特性
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370003-76-1 | |
Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YK-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YK-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does YK-11 interact with the androgen receptor?
A1: this compound binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.
Q2: What is the significance of this compound blocking the N/C interaction of the AR?
A2: this compound inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, this compound may induce a distinct gene expression profile compared to full agonists.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].
Q4: What spectroscopic data is available for this compound?
A4: Comprehensive mass spectrometric characterization of this compound, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of this compound and its hydrolyzed form [].
Q5: Is this compound a stable compound?
A5: this compound is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.
Q6: What is known about the metabolism of this compound in horses?
A6: Research in horses administered this compound orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.
Q7: How is this compound detected in biological samples?
A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples, including dietary supplements [].
Q8: What are the known safety concerns associated with this compound?
A8: While specific toxicological data on this compound is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.
Q9: Has this compound been found in doping control samples?
A9: Yes, this compound has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。